molecular formula C12H10N2O2 B8801673 2-Cyclopropylquinazoline-6-carboxylic acid CAS No. 648423-82-9

2-Cyclopropylquinazoline-6-carboxylic acid

Cat. No. B8801673
Key on ui cas rn: 648423-82-9
M. Wt: 214.22 g/mol
InChI Key: BCXBISPEPJYDCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07666873B2

Procedure details

Into 8 ml of 2-propanol and 1 ml of water were dissolved 210 mg of 2-cyclopropylquinazoline-6-carbonitrile and 450 mg of potassium hydroxide, followed by heating under refluxing overnight. Hydrochloric acid was added thereto and the solvent was removed by evaporation to obtain the title compound as a crude carboxylic acid.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[CH:2]([OH:4])[CH3:3].[CH:5]1([C:8]2[N:17]=[CH:16][C:15]3[C:10](=[CH:11][CH:12]=C(C#N)[CH:14]=3)[N:9]=2)[CH2:7][CH2:6]1.[OH-:20].[K+].Cl>O>[CH:5]1([C:8]2[N:17]=[CH:16][C:15]3[C:10](=[CH:11][CH:12]=[C:3]([C:2]([OH:4])=[O:20])[CH:14]=3)[N:9]=2)[CH2:7][CH2:6]1 |f:2.3|

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
CC(C)O
Name
Quantity
210 mg
Type
reactant
Smiles
C1(CC1)C1=NC2=CC=C(C=C2C=N1)C#N
Name
Quantity
450 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=NC2=CC=C(C=C2C=N1)C(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.